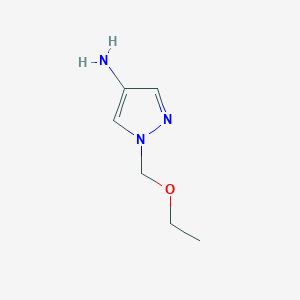![molecular formula C8H9NO3S B6267425 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid CAS No. 240128-18-1](/img/new.no-structure.jpg)
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carbaldehyde and aminooxyacetic acid under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s thiophene ring structure allows it to interact with various biological pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Similar in structure but lacks the aminooxyacetic acid moiety, making it less versatile in certain applications.
Thiophene-2-aldehyde: Another related compound that serves as a precursor in the synthesis of this compound.
Thiophene-2-amine: Contains an amino group instead of the aminooxyacetic acid moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the thiophene ring with the aminooxyacetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
240128-18-1 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)
